7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structural features, including a quinoline core substituted with a 3,5-dimethylpiperidin-1-yl group, a fluoro group, a phenylsulfonyl group, and a propyl group. These substitutions confer specific chemical and physical properties that make the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Phenylsulfonyl Group: This step can be performed via sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
Incorporation of the 3,5-Dimethylpiperidin-1-yl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced.
Addition of the Propyl Group: Alkylation reactions using propyl halides in the presence of a strong base like sodium hydride can be employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline core using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, pyridine.
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield corresponding ketones or carboxylic acids, while reduction of the quinoline core can lead to tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
7-(3,5-Dimethylpiperidin-1-yl)-6-chloro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(methylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The uniqueness of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, phenylsulfonyl group, and the piperidine ring makes it particularly interesting for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-27-16-24(32(30,31)19-8-6-5-7-9-19)25(29)20-12-21(26)23(13-22(20)27)28-14-17(2)11-18(3)15-28/h5-9,12-13,16-18H,4,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADRYMJGOKERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.